molecular formula C11H12ClNO2 B1517024 2-Chloro-4-(pyrrolidine-1-carbonyl)phenol CAS No. 1019361-97-7

2-Chloro-4-(pyrrolidine-1-carbonyl)phenol

Cat. No.: B1517024
CAS No.: 1019361-97-7
M. Wt: 225.67 g/mol
InChI Key: MTQTVKWQIWHNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(pyrrolidine-1-carbonyl)phenol is a synthetic small molecule that incorporates two privileged structural motifs in modern medicinal chemistry: a phenol group and a pyrrolidine ring system. The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle that is widely utilized by researchers to obtain compounds for the treatment of human diseases . Its value as a scaffold stems from the sp3-hybridization of its carbon atoms, which allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of the molecule, a feature enhanced by the ring's non-planarity and ability to undergo pseudorotation . Furthermore, the incorporation of a chlorine atom is a established strategy in drug design, with more than 250 FDA-approved drugs containing this halogen, as it can profoundly influence a molecule's physicochemical properties, binding affinity, and metabolic stability . The specific molecular architecture of this compound, featuring a phenol linked to an N-acylpyrrolidine group, positions it as a versatile intermediate or building block in organic synthesis and drug discovery programs. Researchers may employ it in the development of novel bioactive molecules, particularly as a precursor for Suzuki-Miyaura cross-coupling reactions, given the established utility of analogous phenylboronic acid derivatives in such catalytic transformations . Its potential research applications span the investigation and synthesis of compounds for various therapeutic areas, including but not limited to, anticancer, antibacterial, and central nervous system agents, where pyrrolidine derivatives have shown significant promise . This product is intended for laboratory research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-chloro-4-hydroxyphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-9-7-8(3-4-10(9)14)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQTVKWQIWHNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 2-Chloro-4-(pyrrolidine-1-carbonyl)phenol generally involves:

  • Step 1: Introduction of the chloro substituent on the phenol ring at the 2-position.
  • Step 2: Formation of the amide bond between the phenol derivative and pyrrolidine-1-carbonyl moiety.

Chlorination of Phenol Derivatives

Chlorination at the ortho position relative to the hydroxyl group is typically achieved using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled conditions.

Chlorination Method Reagents & Conditions Yield (%) Notes
Using thionyl chloride in N,N-dimethylformamide at 70°C for 6 hours SOCl2, DMF catalyst, 70°C, 6 h 65% Reaction monitored by TLC, product isolated by extraction and drying
Using phosphorus oxychloride in toluene under reflux for 5 hours POCl3, toluene, reflux, 5 h 56-65% Neutralization with NaOH, extraction, and chromatographic purification

These methods produce 2-chlorophenol derivatives with good purity and yield, which can be further functionalized.

Formation of Pyrrolidine-1-carbonyl Amide

The key step in preparing this compound is the formation of the amide bond between the chlorophenol and the pyrrolidine carbonyl unit. This is typically achieved by:

  • Activating the carboxyl group of pyrrolidine-1-carboxylic acid or its derivatives.
  • Coupling with the amino or hydroxyl group on the chlorophenol derivative.

Common coupling methods include:

Coupling Method Reagents & Conditions Yield (%) Notes
Reaction with pyrrolidine and acid chloride derivative of chlorophenol Acid chloride formation (e.g., SOCl2) followed by reaction with pyrrolidine Variable, typically 60-80% Requires careful control to avoid overreaction or hydrolysis
Using carbodiimide coupling agents (e.g., EDC, DCC) under mild conditions EDC or DCC, base, room temperature to mild heating Moderate to high yields Avoids harsh conditions, suitable for sensitive substrates

Representative Synthetic Procedure (Inferred)

  • Synthesis of 2-chloro-4-hydroxybenzoic acid derivative:

    • Starting from 4-hydroxybenzoic acid, chlorinate at the 2-position using SOCl2 in DMF at 70°C for 6 hours.
    • Isolate 2-chloro-4-hydroxybenzoic acid after aqueous workup and purification.
  • Conversion to acid chloride:

    • Treat the acid with excess thionyl chloride or POCl3 under reflux to form the corresponding acid chloride.
  • Amide formation with pyrrolidine:

    • Add pyrrolidine to the acid chloride solution under inert atmosphere at low temperature.
    • Stir the mixture to allow amide bond formation, then isolate the product by extraction and purification.

Analytical Data and Reaction Monitoring

Summary Table of Preparation Methods

Step Reaction Type Reagents & Conditions Yield (%) Key Notes
1 Chlorination of phenol SOCl2/DMF, 70°C, 6 h or POCl3/toluene, reflux, 5 h 56-65% Produces 2-chlorophenol intermediate
2 Acid chloride formation SOCl2 or POCl3, reflux High Prepares reactive intermediate for amide coupling
3 Amide bond formation Pyrrolidine, inert atmosphere, low temp 60-80% (typical) Forms this compound

Research Findings and Considerations

  • The chlorination step is sensitive to temperature and reagent stoichiometry to avoid poly-chlorination or degradation.
  • Using DMF as a catalyst in chlorination enhances reaction rate and selectivity.
  • Amide bond formation benefits from mild conditions to preserve phenol integrity.
  • Purification by silica gel chromatography is effective but requires optimization of solvent systems due to the compound's polarity.
  • Alternative coupling strategies such as carbodiimide-mediated reactions can improve yields and reduce side products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(pyrrolidine-1-carbonyl)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield chlorophenols, while reduction can produce corresponding alcohols.

Scientific Research Applications

2-Chloro-4-(pyrrolidine-1-carbonyl)phenol has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes and interactions.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Chloro-4-(pyrrolidine-1-carbonyl)phenol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-4-(pyrrolidine-1-carbonyl)phenol with structurally related compounds in terms of synthesis, physicochemical properties, and functional applications.

Structural Analogues with Chlorophenol Backbones

Compound A : 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8)

  • Structure : A pyrimidine ring substituted with chlorine and a methyl group, with a carboxylic acid at the 4-position.
  • Key Differences: The pyrimidine ring (vs. phenol) and carboxylic acid (vs.

Compound B: HC Yellow No. 16 (2-chloro-4-[(1E)-(1-methyl-1H-pyrazol-5-yl)diazenyl]-phenol)

  • Structure: A chlorophenol derivative with a diazenyl-linked pyrazole group.
  • Key Differences : The diazenyl group enables chromophoric properties, making it a hair dye ingredient, whereas the pyrrolidine-carbonyl group in the target compound may favor receptor-binding interactions.
  • Safety: HC Yellow No. 16 is deemed safe at 1–1.5% concentrations in hair dyes, suggesting that chlorophenol derivatives can be optimized for low toxicity .

Pyrrolidine-Containing Analogues

Compound C : 1-(Pyrrolidine-1-carbonyl)-cyclopentanecarboxylic acid derivatives

  • Structure : Cyclopentane fused with a pyrrolidine-carbonyl group and additional aromatic substituents.
  • Key Differences: The cyclopentane scaffold introduces steric constraints absent in the target compound’s planar phenol ring.
  • Synthesis : Prepared via reactions involving 2-oxa-spiro[3.4]octane-1,3-dione and benzothiazol-2-yl-amines, highlighting methodologies applicable to the target compound’s pyrrolidine-carbonyl moiety .

Compound D: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives

  • Structure : Bipyridine systems with chloro and aryl substituents.
  • Key Differences: Pyridine rings (vs.
  • Physicochemical Data : Melting points (268–287°C), molecular weights (466–545 g/mol), and NMR profiles (δH 6.8–8.5 ppm for aromatic protons) provide benchmarks for comparing thermal stability and structural validation of the target compound .

Functional Group Comparisons

Property This compound HC Yellow No. 16 Pyridine Derivatives
Backbone Phenol Phenol Pyridine
Substituents Cl, pyrrolidine-carbonyl Cl, diazenyl-pyrazole Cl, aryl, amino
Lipophilicity (logP) High (Cl + pyrrolidine) Moderate (polar diazenyl) Variable (aryl-dependent)
Melting Point Not reported Not reported 268–287°C
Applications Medicinal chemistry (inferred) Hair dye Antimicrobial agents

Biological Activity

2-Chloro-4-(pyrrolidine-1-carbonyl)phenol (CAS No. 1019361-97-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chloro-substituted phenolic ring with a pyrrolidine carbonyl moiety, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular processes, potentially affecting gene expression and cell proliferation.
  • Receptor Binding : It may also interact with specific receptors, influencing signaling pathways that regulate physiological responses.

Biological Activity Overview

Biological Activity Description References
Antimicrobial Exhibits activity against various bacterial strains, potentially inhibiting growth and biofilm formation.
Anti-inflammatory Demonstrates inhibition of COX-2 activity, which is critical in inflammatory responses.
Cytotoxicity Shows varying levels of cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several pathogenic bacteria. The results indicated significant inhibition zones, suggesting its potential as an antibacterial agent.

Anti-inflammatory Effects

Research focusing on the anti-inflammatory properties revealed that this compound effectively inhibits COX-2 enzyme activity. The IC50 values were comparable to standard anti-inflammatory drugs, indicating its therapeutic potential in inflammatory diseases.

Cytotoxicity in Cancer Research

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against HeLa cells and other tumorigenic cell lines, showing a dose-dependent response that warrants further investigation into its mechanisms as a potential anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it may have favorable absorption characteristics when administered orally. Further studies are needed to fully elucidate its metabolic pathways and bioavailability.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-(pyrrolidine-1-carbonyl)phenol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be approached via acylation or coupling reactions. A common strategy involves:

Phenol Activation : Introduce a reactive group (e.g., carbonyl chloride) at the 4-position of 2-chlorophenol using acylating agents like pyrrolidine-1-carbonyl chloride under anhydrous conditions (e.g., dry dichloromethane, 0–5°C) .

Coupling Reactions : Utilize catalysts such as HOBt/EDCI for amide bond formation between pyrrolidine and the activated phenol intermediate .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate the product.
Key Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane) and optimize stoichiometry to minimize side products like unreacted phenol or over-acylated derivatives .

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

Methodological Answer: A multi-technique approach is critical:

  • IR Spectroscopy : Identify the carbonyl stretch (C=O) at ~1650–1700 cm⁻¹ and phenolic O-H stretch at ~3200–3500 cm⁻¹ .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), pyrrolidine protons (δ 1.8–3.5 ppm), and phenolic -OH (δ 5.5–6.0 ppm, exchangeable).
    • ¹³C NMR : Carbonyl carbon at ~170 ppm, aromatic carbons at ~110–150 ppm .
  • UV-Vis : Absorbance maxima near 270–290 nm (π→π* transitions in aromatic systems) .
  • Elemental Analysis : Confirm %C, %H, %N, and %Cl with <0.3% deviation from theoretical values.
  • Melting Point : Compare with literature (e.g., analogues in show mp 92–96°C).

Advanced Research Questions

Q. How can structural ambiguities or contradictions in spectroscopic data be resolved for this compound?

Methodological Answer: Contradictions (e.g., unexpected splitting in NMR or IR shifts) require:

Crystallographic Validation : Use single-crystal X-ray diffraction (employing SHELX software ) to resolve stereochemical uncertainties. For example, SHELXL refinement can clarify bond angles and torsional strain in the pyrrolidine ring.

Cross-Technique Correlation : Combine 2D NMR (COSY, HSQC) to assign overlapping proton signals and verify carbonyl geometry via NOESY.

Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian/B3LYP/6-31G*) to identify discrepancies caused by solvation or conformational flexibility .

Q. What computational strategies are effective for studying the electronic effects of the pyrrolidine-1-carbonyl substituent?

Methodological Answer:

DFT Calculations :

  • Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate electron-withdrawing/donating effects of the carbonyl group.
  • Calculate Fukui indices to predict reactive sites for electrophilic substitution .

Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to assess hydrogen-bonding propensity with biological targets.

Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) to rationalize metabolic stability .

Q. How does the steric and electronic environment of the pyrrolidine ring influence the compound’s reactivity under varying pH conditions?

Methodological Answer:

pH-Dependent Stability Assays :

  • Dissolve the compound in buffers (pH 2–12) and monitor degradation via HPLC at 254 nm. Pyrrolidine’s basicity (pKa ~11.3) may cause ring opening under acidic conditions.

Kinetic Studies : Track reaction rates with nucleophiles (e.g., thiols) to assess steric hindrance from the pyrrolidine group.

Thermodynamic Analysis : Measure ΔH and ΔS of hydrolysis via calorimetry to quantify electronic effects on carbonyl reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(pyrrolidine-1-carbonyl)phenol
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(pyrrolidine-1-carbonyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.